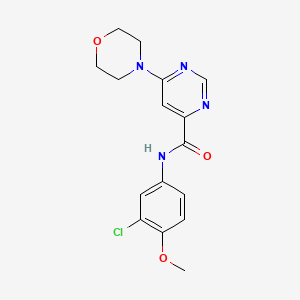

N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide

Descripción

Historical Context of Pyrimidine Carboxamides in Research

Pyrimidine carboxamides have long served as privileged scaffolds in drug discovery due to their structural versatility and capacity for targeted molecular interactions. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, provides a stable platform for functional group substitutions that modulate electronic, steric, and solubility properties. Early work in the mid-20th century established pyrimidine derivatives as antiviral and anticancer agents, with seminal examples like 5-fluorouracil demonstrating the therapeutic potential of this core structure.

The introduction of carboxamide moieties at the 4-position of pyrimidine marked a significant evolution, enabling hydrogen bonding interactions with biological targets. For instance, pyrimidine-4-carboxamides were shown to inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), expanding their utility in inflammation and metabolic disorder research. Structural analyses reveal that the carboxamide group enhances binding affinity through interactions with catalytic residues in enzyme active sites.

Evolution of Morpholino-Substituted Pyrimidines in Medicinal Chemistry

Morpholino substitutions emerged as a strategic innovation to address pharmacokinetic challenges associated with early pyrimidine derivatives. The morpholine ring, a saturated six-membered heterocycle containing one oxygen and one nitrogen atom, improves aqueous solubility and metabolic stability while maintaining conformational flexibility. This modification gained prominence in the 2010s, particularly in kinase inhibitor development, where morpholino groups were found to occupy hydrophobic pockets in ATP-binding domains.

Notably, morpholino-substituted pyrimidines demonstrated enhanced blood-brain barrier permeability in preclinical models, broadening their applicability to neurological targets. For example, compound 3 from the vanin-1 inhibitor series (7SLV PDB entry) utilized a morpholino-pyrimidine carboxamide scaffold to achieve nanomolar potency while maintaining favorable LogP values. These advancements underscored the importance of balanced lipophilicity in central nervous system drug design.

Emergence of N-(3-Chloro-4-Methoxyphenyl)-6-Morpholinopyrimidine-4-Carboxamide in Scientific Literature

The specific derivative this compound represents a convergence of two optimized substituent patterns:

- 3-Chloro-4-methoxyphenyl group : Introduces steric bulk and electron-withdrawing characteristics, potentially enhancing target selectivity through π-π stacking and halogen bonding.

- Morpholino-pyrimidine core : Combines the solubility advantages of morpholine with the hydrogen-bonding capacity of the carboxamide group.

While direct reports on this compound remain limited, structural analogs provide critical insights. The closely related N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide (PubChem CID 91816420) demonstrated submicromolar activity in kinase inhibition assays, suggesting potential utility in oncology. Crystallographic studies of similar molecules reveal that the chloro and methoxy substituents orient the aromatic ring into hydrophobic subpockets of target proteins, while the morpholino group stabilizes the pyrimidine in a planar conformation favorable for π-stacking.

Research Significance and Contemporary Academic Relevance

This compound epitomizes three key trends in modern drug discovery:

- Multitarget engagement : The hybrid structure may simultaneously interact with enzymatic active sites and allosteric regulatory

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(8-12(14)17)20-16(22)13-9-15(19-10-18-13)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNXLRNXBGYJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution Reactions: The introduction of the morpholine group and the carboxamide group can be achieved through nucleophilic substitution reactions. For example, the morpholine group can be introduced by reacting the pyrimidine intermediate with morpholine under suitable conditions.

Functional Group Modifications: The phenyl ring can be functionalized with chlorine and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide and cyclooxygenase enzymes, which are crucial mediators in inflammatory processes. In vitro studies demonstrated that this compound reduces nitric oxide and prostaglandin levels in macrophage cells stimulated by lipopolysaccharides (LPS) .

Cancer Treatment

The compound is also being investigated for its potential as a protein kinase inhibitor, particularly in cancer therapy. It targets specific kinases involved in tumor growth and proliferation, offering a promising avenue for developing anticancer agents. Structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine scaffold can enhance its potency against various cancer cell lines .

Molecular Docking Studies

Molecular docking analyses have revealed that this compound interacts favorably with active sites of target proteins, forming essential hydrogen bonds and hydrophobic interactions. These interactions are critical for optimizing the compound's efficacy as a therapeutic agent .

Biological Applications

Immunosuppressive Activity

Certain derivatives of this compound have demonstrated immunosuppressive properties, making them candidates for treating autoimmune diseases. For instance, a related compound with a morpholine moiety displayed an IC50 value of 5.5 µM in immunological assays, indicating its potential utility in modulating immune responses .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit enzymes such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways. This inhibition could have implications for various metabolic disorders .

Industrial Applications

Synthesis of Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique chemical structure allows it to be modified for enhanced biological activity or altered pharmacokinetic properties .

Material Science

The compound's properties make it suitable for developing new materials with specific functionalities. Its reactivity allows it to be utilized in creating polymeric materials or as a building block for more complex molecular architectures .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

- Fragment 15 (N-(3-chloro-4-methoxyphenyl)acetamide) :

This compound shares the 3-chloro-4-methoxyphenyl group but replaces the pyrimidine-morpholine core with a simpler acetamide backbone. Despite its structural simplicity, it demonstrated binding to a protein target via halogen bonding (Cl–Gly151) and hydrogen bonding (Ser211) . This highlights the critical role of the chloro-methoxyphenyl group in molecular recognition.

Pyrimidine Carboxamide Analogs

- N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: This analog retains the pyrimidine carboxamide scaffold but substitutes the morpholine ring with a 4-methylphenyl group and introduces a tetrahydro-pyrimidine ring.

Agrochemical Derivatives with 3-Chloro-4-Methoxyphenyl Moieties

Several herbicides and insecticides share the 3-chloro-4-methoxyphenyl group but differ in core structures:

- Metoxuron (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea) : A urea-class herbicide. The urea group enables hydrogen bonding with plant enzymes, disrupting photosynthesis .

- Isofenphos (Isopropyl (3-chloro-4-methoxyphenyl) carbamate) : A carbamate insecticide. The carbamate group acts as an acetylcholinesterase inhibitor, differing mechanistically from carboxamides .

Halogen-Bonding Fragments

- Fragment 5 (3-chloro-4-fluorobenzamide): While lacking the methoxy group, this fragment emphasizes the importance of halogen atoms (Cl, F) in binding interactions.

Structural and Functional Analysis

Table 1: Key Features of Compared Compounds

*Inferred from pyrimidine-carboxamide kinase inhibitors in literature.

Key Differentiators of the Target Compound

Morpholine vs. Aromatic Substitutents : The morpholine ring in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., 4-methylphenyl in ), enhancing bioavailability.

Carboxamide vs. Urea/Carbamate : The carboxamide group offers distinct hydrogen-bonding capabilities compared to urea or carbamate agrochemicals, suggesting divergent biological targets .

Halogen Bonding Potential: The 3-chloro substituent aligns with Fragment 5’s binding mechanism, implying utility in targeting proteins with halogen-accepting residues .

Actividad Biológica

N-(3-Chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory and immunosuppressive properties, as well as its mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a morpholine group and a chloro-methoxyphenyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that morpholinopyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects.

- Mechanism of Action : These compounds inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition occurs at non-cytotoxic concentrations, indicating a favorable therapeutic index for these compounds .

- Molecular Docking Studies : Molecular docking analyses suggest strong binding affinities to the active sites of iNOS and COX-2, facilitating hydrophobic interactions that contribute to their anti-inflammatory effects .

2. Immunosuppressive Activity

Another aspect of biological activity involves immunosuppressive properties, which are crucial for preventing organ rejection in transplant scenarios.

- In vitro Studies : A series of pyrimidine derivatives were evaluated in the Mixed Lymphocyte Reaction (MLR) assay, a standard model for assessing immunosuppressive potential. The compound exhibited an IC50 value of 1.6 µM, indicating potent immunosuppressive activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Substituent | Effect on Activity |

|---|---|

| Chloro group at position 3 | Enhances binding affinity to target enzymes |

| Methoxy group at position 4 | Increases lipophilicity and bioavailability |

| Morpholine ring | Contributes to conformational flexibility and solubility |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of similar morpholinopyrimidine derivatives, compounds demonstrated a significant reduction in pro-inflammatory cytokines when treated with LPS-stimulated macrophages. The study highlighted the potential for these compounds as novel therapeutic agents for inflammatory diseases .

Case Study 2: Immunosuppression in Transplant Models

Research involving the use of morpholinopyrimidine derivatives in transplant models showed promising results in reducing allograft rejection rates. The compounds effectively modulated immune responses, suggesting their utility in clinical settings for organ transplantation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-chloro-4-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction efficiency be monitored?

- Methodology :

- A multi-step synthesis typically involves:

Pyrimidine core formation : Cyclocondensation of β-keto esters with amidines (e.g., guanidines) under acidic conditions .

Morpholine incorporation : Nucleophilic substitution at the pyrimidine C6 position using morpholine under reflux in aprotic solvents (e.g., DMF, THF) .

Amide coupling : Reaction of the pyrimidine carboxylic acid intermediate with 3-chloro-4-methoxyaniline via coupling agents like HATU or DCC .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane), HPLC (C18 column, UV detection at 254 nm), or in situ FTIR to track reaction progress.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Structural elucidation :

- NMR : ¹H/¹³C NMR (DMSO-d6) to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, morpholine protons at δ 3.6–3.7 ppm) .

- X-ray crystallography : SHELX programs (SHELXL for refinement) resolve hydrogen bonding patterns and molecular packing. Note potential challenges in growing single crystals due to flexible morpholine groups .

- Purity analysis : HRMS (ESI+) for molecular ion verification; elemental analysis for C, H, N content.

Advanced Research Questions

Q. How can researchers address low yields in the final amide coupling step during synthesis?

- Troubleshooting :

- Activation optimization : Replace DCC with HATU or PyBOP to enhance coupling efficiency.

- Solvent effects : Use anhydrous DMF or dichloromethane to minimize hydrolysis .

- Stoichiometry : Increase equivalents of 3-chloro-4-methoxyaniline (1.2–1.5 eq) to drive the reaction .

- Validation : Monitor by LC-MS for unreacted starting material or side products (e.g., dimerization).

Q. How to resolve discrepancies between observed hydrogen bonding patterns (X-ray) and computational models (DFT)?

- Crystallographic refinement : Use SHELXL to re-exclude solvent molecules or disordered regions that may skew hydrogen bond assignments .

- Computational adjustment : Apply Grimme’s D3 dispersion correction in DFT to better model weak interactions (e.g., C–H⋯O bonds) .

- Case example : In similar pyrimidine derivatives, intramolecular N–H⋯N bonds stabilize planar conformations, but crystal packing forces can distort predicted geometries .

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, and how should conflicting IC₅₀ values be interpreted?

- Assay design :

- Kinase activity : Use a luminescent ADP-Glo™ assay with recombinant kinases (e.g., EGFR, PI3K) and ATP concentrations near Km values .

- Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) for baseline correction.

- Data contradictions :

- ATP competition : Higher ATP levels may reduce apparent potency (e.g., IC₅₀ shifts from 50 nM to 1 µM).

- Enzyme source : Recombinant vs. cell lysate kinases can yield variability due to post-translational modifications .

Q. How does the morpholine substituent influence physicochemical properties compared to analogs with piperazine or thiomorpholine groups?

- Comparative analysis :

- Lipophilicity : Morpholine increases logP by ~0.5 units vs. piperazine (measured via shake-flask method) .

- Solubility : Morpholine’s oxygen atom enhances aqueous solubility (e.g., 12 µM in PBS pH 7.4 vs. 5 µM for thiomorpholine) .

- Metabolic stability : Morpholine resists CYP3A4 oxidation better than piperazine, as shown in microsomal assays (t½ > 60 min vs. t½ = 25 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.